![molecular formula C8H18ClN5O2 B590002 AC-Arg-NH2 2hcl CAS No. 88530-28-3](/img/structure/B590002.png)
AC-Arg-NH2 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-Arg-NH2 2HCl, also known as N-acetyl-L-arginine hydrochloride, is an amino acid derivative commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 211.7 g/mol. This compound is used in a variety of biochemical and physiological experiments, and has been found to have a range of potential applications. In
Scientific Research Applications
Activated Carbon in Water Treatment
Activated carbon (AC) is extensively used in water treatment for removing contaminants due to its high adsorption capacity, mechanical strength, and availability of functional groups. The integration of AC with biological macromolecules like chitosan and alginate has been explored to enhance its cost-effectiveness and recovery, demonstrating high efficiency in removing dyes and heavy metals from water (Quesada et al., 2020). This suggests potential for AC-Arg-NH2 2HCl in similar applications where its unique properties could contribute to water purification technologies.
Environmental Applications
The use of waste materials for producing activated carbon (AC) offers a sustainable method to address environmental pollution by treating micropollutants in the aqueous phase. This approach not only provides a cost-effective solution for producing AC but also contributes to the removal of organic pollutants, dyes, volatile organic compounds, and heavy metals from water, showcasing AC's versatility and efficiency in environmental remediation (Dias et al., 2007).
Coordination Chemistry and Biological Properties
The review on 1-(acyl/aroyl)-3-(substituted) thioureas highlights their extensive applications as ligands in coordination chemistry, demonstrating their role in influencing intra- and intermolecular hydrogen-bonding interactions and their potential applications in biological contexts (Saeed et al., 2014). This area of research opens up possibilities for exploring this compound in coordination chemistry and its biological applications, given the compound's potential for similar interactions.
Acrylamide in Food Industry
Research on acrylamide, a compound with similarities in chemical behavior to this compound, focuses on its formation in foods and its potential health effects. Understanding the chemistry and biochemistry of acrylamide, including its formation mechanisms and toxicological properties, is crucial for mitigating its presence in the diet and for ensuring food safety (Friedman, 2003). This research could inform studies on this compound, particularly in applications related to food science and toxicology.
Mechanism of Action
Target of Action
AC-Arg-NH2 2hcl, also known as L-Argininamide dihydrochloride, is a derivative of the amino acid arginine . It has been reported to be used in the preparation of propolis purification materials and an active hexapeptide containing six amino acids
Mode of Action
Arg-rich ultra-short cationic antimicrobial lipopeptides (uscls), based on the arg-x-trp-arg-nh2 peptide moiety, have been shown to exhibit excellent antimicrobial activity against clinically pathogenic microorganisms . They interact with bacterial membranes
properties
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O2.ClH/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKLBQSEPVNMY-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.